molecular formula C11H9F2NO3 B1469202 1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid CAS No. 1378331-50-0

1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid

Cat. No.: B1469202
CAS No.: 1378331-50-0
M. Wt: 241.19 g/mol
InChI Key: RYUZJSIQNVOCGT-UHFFFAOYSA-N
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Description

1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a difluorobenzoyl group attached to the azetidine ring, along with a carboxylic acid functional group. The molecular formula of this compound is C11H9F2NO3, and it has a molecular weight of 241.19 g/mol .

Preparation Methods

The synthesis of 1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid typically involves the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure efficient synthesis.

Chemical Reactions Analysis

1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the azetidine ring or the benzoyl group are replaced by other groups.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzoyl group and the azetidine ring contribute to the compound’s binding affinity and specificity. The carboxylic acid group may also play a role in the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid can be compared with other azetidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2,4-difluorobenzoyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO3/c12-7-1-2-8(9(13)3-7)10(15)14-4-6(5-14)11(16)17/h1-3,6H,4-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUZJSIQNVOCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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